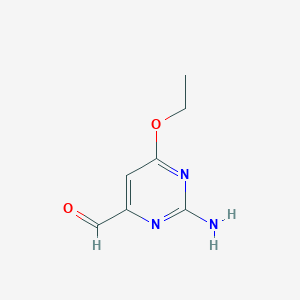

2-Amino-6-ethoxypyrimidine-4-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-amino-6-ethoxypyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-6-3-5(4-11)9-7(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) |

InChI Key |

LTLHAORIJZYGKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Ethoxypyrimidine 4 Carbaldehyde and Analogs

Strategies for Constructing the 2-Amino-6-alkoxypyrimidine Core

The construction of the 2-amino-6-alkoxypyrimidine scaffold is a critical step in the synthesis of the target aldehyde and related compounds. The two principal retrosynthetic approaches begin with readily available pyrimidine (B1678525) derivatives: 2-amino-4,6-dichloropyrimidine (B145751) and 2-amino-4,6-dihydroxypyrimidine (B16511).

A common and effective route involves the use of 2-amino-4,6-dichloropyrimidine as a starting material. ontosight.ai This intermediate is highly reactive towards nucleophiles, allowing for the regioselective introduction of alkoxy groups at the C4 and C6 positions. mdpi.com

The chlorine atoms at the C4 and C6 positions of the 2-aminopyrimidine (B69317) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com When 2-amino-4,6-dichloropyrimidine or its derivatives are treated with an alkoxide, such as sodium ethoxide, one of the chlorine atoms is displaced by the corresponding alkoxy group. This reaction proceeds because the electron-withdrawing nitrogen atoms in the pyrimidine ring activate the carbon atoms for nucleophilic attack. mdpi.com For instance, reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with alkoxides in an alcohol solvent (solvolysis) leads to the formation of 2-amino-6-alkoxypyrimidine derivatives. mdpi.comresearchgate.net

The efficiency and outcome of the alkoxylation reaction are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and the molar ratios of the reactants and any added base. mdpi.com

Solvent Effects: The reaction is typically carried out in the corresponding alcohol (e.g., ethanol (B145695) for ethoxylation, methanol (B129727) for methoxylation), which can also serve as the source of the alkoxide in the presence of a base. mdpi.com

Base and Molar Ratios: A base such as sodium hydroxide (B78521) (NaOH) is often added to generate the alkoxide in situ from the alcohol solvent. mdpi.com An excess of NaOH can increase the concentration of alkoxide ions, which promotes the desired solvolysis reaction. mdpi.com However, controlling the stoichiometry is crucial to favor monosubstitution over disubstitution. researchgate.net In related amination reactions, triethylamine (B128534) has been used as a base. mdpi.comnih.gov

Temperature: The reaction temperature influences the rate of substitution. For example, SNAr amination reactions on 2-amino-4,6-dichloropyrimidin-5-carbaldehyde have been performed under reflux in ethanol. mdpi.com Other procedures for analogous substitutions are conducted at temperatures ranging from room temperature to 90 °C. mdpi.comnih.gov

| Reactant | Nucleophile/Solvent | Base (Molar Ratio) | Temperature | Reaction Time | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Ethanol or Methanol | NaOH (5 mmol per 1 mmol substrate) | Room Temperature | 1 h | Alkoxylation/Amination | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Ethanol | Triethylamine (1:1 with substrate) | Reflux | 3 h | Amination | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine | Various Amines (Solvent-free) | Triethylamine (2:1 with substrate) | 80–90 °C | Not Specified | Amination | nih.gov |

An alternative and widely used synthetic pathway begins with 2-amino-4,6-dihydroxypyrimidine. This approach involves a two-step process: initial halogenation of the hydroxyl groups followed by the previously described nucleophilic substitution with an alkoxide.

The conversion of 2-amino-4,6-dihydroxypyrimidine to 2-amino-4,6-dichloropyrimidine is a crucial activation step. The hydroxyl groups are poor leaving groups and must be converted into a more reactive species. This transformation is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃). google.comgoogle.commdpi.com

The Vilsmeier-Haack reaction, or the use of a Vilsmeier-Haack-Arnold reagent (often generated from POCl₃ and a formamide (B127407) like N,N-dimethylformamide (DMF)), is an efficient method for this conversion. nih.govijpcbs.com This reagent not only chlorinates the dihydroxypyrimidine but can also simultaneously introduce a formyl group (-CHO) at the C5 position if the position is unsubstituted, a process known as Vilsmeier-Haack formylation. mdpi.comchemistrysteps.com The reaction often requires an acid-trapping agent, such as an amine base like triethylamine or N,N-dimethylaniline, to neutralize the HCl generated during the reaction. google.comgoogle.com Optimization of this step involves adjusting the molar ratios of the chlorinating agent and the base, as well as controlling the reaction temperature, which can range from 20 °C to reflux temperatures (around 107 °C). google.comgoogle.com

| Chlorinating Agent | Base/Additive | Molar Ratio (ADHP:POCl₃:Base) | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| POCl₃ (excess) | Triethylamine | 1 : (3-8) : (2-3) | 20–80 °C | High | google.com |

| POCl₃ (excess) | N,N-Dimethylaniline | 1 : (2.8-5) : (1.7-2.5) | 55–68 °C | 86% | google.com |

| POCl₃ (excess) | N,N-Dimethylaniline | 1 : 9 : 3 | ~107 °C (Reflux) | Not Specified | google.com |

| Vilsmeier-Haack-Arnold Reagent in Chloroform | Not Applicable | Not Specified | Not Specified | High | nih.gov |

Once the 2-amino-4,6-dichloropyrimidine intermediate has been synthesized and isolated, it can be subjected to alkoxylation. nih.gov This second stage follows the same nucleophilic aromatic substitution (SNAr) principles described in section 2.1.1.1. The dichlorinated intermediate is reacted with the desired alkoxide (e.g., sodium ethoxide in ethanol) to displace one of the chloro groups and install the alkoxy functionality, thereby completing the construction of the 2-amino-6-alkoxypyrimidine core. mdpi.com This sequential process of halogenation followed by substitution provides a versatile and reliable pathway to a wide range of 2-amino-6-alkoxypyrimidine analogs.

An in-depth examination of the synthetic strategies for 2-Amino-6-ethoxypyrimidine-4-carbaldehyde and its analogs reveals a landscape of intricate chemical transformations. The construction of this highly functionalized heterocyclic compound relies on precise control over reactivity and regioselectivity, employing both classical and advanced organic chemistry methodologies. This article focuses exclusively on the synthetic methodologies pertinent to this specific pyrimidine derivative and its related structures, adhering to a structured exploration of formylation, multi-step sequences, and advanced techniques.

Chemical Reactivity and Transformation Chemistry of 2 Amino 6 Ethoxypyrimidine 4 Carbaldehyde

Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine core of the molecule is electron-deficient, a characteristic that is further influenced by the attached functional groups. This electronic nature primarily governs its susceptibility to nucleophilic attack.

Aromatic Nucleophilic Substitution (SNAr) on Halogenated Pyrimidine Carbaldehydes

The synthesis of 2-Amino-6-ethoxypyrimidine-4-carbaldehyde often proceeds from halogenated pyrimidine precursors, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952). The reactivity of these precursors is a prime example of aromatic nucleophilic substitution (SNAr). The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring, coupled with the activating effect of the carbaldehyde group, facilitates the displacement of halide ions by nucleophiles. mdpi.com

In a compound like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the two chlorine atoms are susceptible to substitution. The reaction with an ethoxide source, for instance, would lead to the step-wise or simultaneous replacement of the chlorine atoms to yield the ethoxy-substituted pyrimidine. The positions para and ortho to the ring nitrogens are activated towards nucleophilic attack, and the additional presence of an amino group further influences the regioselectivity of these reactions. mdpi.com The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, can be modulated to control the extent of substitution.

A study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde highlighted that reactions with amines in the presence of a base like triethylamine (B128534) in ethanol (B145695) can lead to mono-substituted products. mdpi.com However, stronger bases like sodium hydroxide (B78521) can lead to competing solvolysis reactions, where the solvent (e.g., ethanol) acts as a nucleophile, introducing an ethoxy group. mdpi.com This underscores the delicate balance of reactivity in these systems.

Influence of Amino and Ethoxy Substituents on Pyrimidine Reactivity

The amino and ethoxy groups at positions 2 and 6, respectively, are electron-donating groups. Their presence increases the electron density of the pyrimidine ring, which generally deactivates it towards electrophilic attack but can have a more complex influence on nucleophilic substitution.

The amino group at the 2-position is a strong activating group. It can donate electron density to the ring through resonance, which can influence the regioselectivity of reactions. In the context of SNAr on a di-halogenated precursor, the existing amino group directs the incoming nucleophile.

Reactivity of the Carbaldehyde Group

The carbaldehyde group at the 4-position is a versatile functional handle that undergoes a variety of characteristic reactions of aldehydes.

Condensation Reactions (e.g., Claisen-Schmidt condensation)

The carbaldehyde moiety of this compound can participate in condensation reactions, such as the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction of an aldehyde (in this case, our pyrimidine carbaldehyde) with a ketone to form an α,β-unsaturated ketone (a chalcone).

While specific examples with this compound are not prevalent in the literature, the analogous reaction with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde has been reported. mdpi.com In this case, the pyrimidine carbaldehyde reacts with acetophenone (B1666503) in the presence of sodium hydroxide in ethanol to yield the corresponding pyrimidine-based chalcone. mdpi.com It is expected that this compound would undergo a similar reaction, as illustrated in the following general scheme:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Ketone (e.g., Acetophenone) | Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone derivative) |

This reactivity provides a pathway to synthesize more complex molecules with extended conjugation, which can have interesting photophysical and biological properties.

Schiff Base Formation and Derivatives

The carbaldehyde group readily reacts with primary amines to form imines, commonly known as Schiff bases. This is a condensation reaction that typically occurs under mild acidic or basic catalysis. The formation of Schiff bases from 2-aminopyrimidines and various aldehydes is a well-established synthetic route. nih.govjocpr.com

In the case of this compound, the reaction would proceed as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Primary Amine (R-NH₂) | Acid or Base | Schiff Base |

The resulting Schiff bases are often crystalline solids and can serve as versatile intermediates for the synthesis of other heterocyclic compounds or as ligands for metal complexes. The reaction conditions can be varied, including the use of conventional heating or microwave irradiation to facilitate the reaction. oup.com

Oxidation and Reduction Reactions of the Aldehyde Moiety

The aldehyde group of this compound is susceptible to both oxidation and reduction.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. ncert.nic.in Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or even milder reagents like Tollens' reagent can be employed. ncert.nic.inlibretexts.org The oxidation of heterocyclic aldehydes to their corresponding carboxylic acids is a known transformation. oup.com The presence of the electron-rich pyrimidine ring might influence the choice of oxidant to avoid side reactions on the ring. For instance, oxidation of electron-rich aromatic aldehydes has been achieved using hydrogen peroxide in a basic medium. researchgate.net

| Starting Material | Reagent | Product |

| This compound | Oxidizing Agent (e.g., KMnO₄) | 2-Amino-6-ethoxypyrimidine-4-carboxylic acid |

Reduction: The carbaldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of pyrimidine carboxylates with LiAlH₄ has been reported to yield the corresponding alcohol, although in some cases, reduction of the pyrimidine ring itself can occur. researchgate.net For the reduction of an aldehyde, NaBH₄ is generally a milder and more selective reagent that would be less likely to affect the pyrimidine ring. The reduction of a pyrimidine aldehyde with dicyclopentylzinc (B12055005) to the corresponding alcohol has also been documented. researchgate.net

| Starting Material | Reagent | Product |

| This compound | Reducing Agent (e.g., NaBH₄) | (2-Amino-6-ethoxypyrimidin-4-yl)methanol |

These oxidation and reduction reactions provide access to other important functionalized pyrimidine derivatives, further expanding the synthetic utility of this compound.

Reactions Involving the Amino Group

The exocyclic amino group at the C2 position of the pyrimidine ring is a key site for nucleophilic reactions, enabling derivatization through acylation, alkylation, and diazotization.

The nucleophilic character of the 2-amino group readily allows for acylation and alkylation reactions. Treatment of 2-aminopyrimidine (B69317) derivatives with acylating agents such as acid chlorides or anhydrides typically leads to the formation of the corresponding N-acylpyrimidines. The reaction conditions, particularly the choice of base, can influence the outcome. For instance, in the presence of a strong base like triethylamine, N,N-diacylation may occur, whereas the use of a weaker base such as pyridine (B92270) can favor the formation of the mono-N-acyl product semanticscholar.org.

Alkylation of the amino group can be achieved using various alkylating agents. Reductive alkylation, for example, involving the reaction with an aldehyde in the presence of a reducing agent, is a common method for introducing N-monosubstituted groups researchgate.net. Other approaches include N-alkylation using alcohols in the presence of a transition metal catalyst, which offers a regioselective and atom-economical route to 2-(N-alkyl)aminopyrimidine derivatives google.com. The reaction of 2-aminopyrimidines with phenacyl bromides under basic conditions proceeds via an SN2 mechanism to yield the N-alkylated product nih.gov.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Mono-N-acylation | Substituted benzoyl chlorides, pyridine (weak base) | 2-(N-acylamino)pyrimidine | semanticscholar.org |

| N,N-diacylation | Substituted benzoyl chlorides, triethylamine (strong base) | 2-(N,N-diacylamino)pyrimidine | semanticscholar.org |

| Reductive Alkylation | Aldehyde, formic acid | 2-(N-monosubstituted-amino)pyrimidine | researchgate.net |

| N-Alkylation with Alcohols | Alcohol, transition metal catalyst, base | 2-(N-alkyl)aminopyrimidine | google.com |

| N-Alkylation with Phenacyl Bromide | Phenacyl bromide, base (e.g., triethylamine) | 2-(N-phenacylamino)pyrimidine | nih.gov |

The diazotization of 2-aminopyrimidines, which involves the reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), leads to the formation of a pyrimidine-2-diazonium salt rsc.org. These diazonium salts are often unstable intermediates. While aromatic diazonium salts are synthetically valuable, those derived from heterocyclic amines can exhibit complex reactivity organic-chemistry.org.

The resulting diazonium ion can undergo various subsequent reactions. A common pathway is hydrolysis, where the diazonium group is replaced by a hydroxyl group, yielding the corresponding 2-hydroxypyrimidine (B189755) derivative rsc.org. In some cases, depending on the substituents on the pyrimidine ring and the reaction conditions, diazotization of aminopyrimidines can lead to ring-opening or rearrangement reactions, resulting in the formation of different heterocyclic systems, such as 1,2,3-triazoles cas.cz. The stability and reactivity of the pyrimidine diazonium salt are influenced by factors such as temperature and the nature of the counter-ion researchgate.net.

Cyclization Reactions and Heterocyclic Annulations

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it an excellent precursor for the synthesis of fused heterocyclic systems.

The vicinal amino and carbaldehyde groups can participate in cyclocondensation reactions with various reagents to construct fused pyrimidine derivatives. These reactions are a cornerstone in the synthesis of biologically important scaffolds such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and thieno[2,3-d]pyrimidines researchgate.netdntb.gov.ua.

For example, reaction with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base can lead to the formation of a fused pyridine ring, yielding pyrido[2,3-d]pyrimidine (B1209978) derivatives. Similarly, condensation with reagents like guanidine (B92328) or thiourea (B124793) can afford pyrimido[4,5-d]pyrimidines. The aldehyde group serves as the electrophilic center for the initial nucleophilic attack, followed by cyclization and aromatization. The versatility of pyrimidine-4-carbaldehydes as key intermediates in the synthesis of a wide array of highly substituted and fused pyrimidines has been well-documented researchgate.net.

| Reagent | Fused Heterocyclic System | Reference |

|---|---|---|

| Malononitrile | Pyrido[2,3-d]pyrimidine | researchgate.netdntb.gov.ua |

| Ethyl cyanoacetate | Pyrido[2,3-d]pyrimidine | researchgate.netdntb.gov.ua |

| Cyanothioacetamide | Thieno[2,3-d]pyrimidine | researchgate.netdntb.gov.ua |

| Guanidine | Pyrimido[4,5-d]pyrimidine | researchgate.netdntb.gov.ua |

The pyrimidine ring itself can be susceptible to ring transformation reactions, particularly when activated by quaternization or specific substituents. While stable under many conditions, treatment of pyrimidine derivatives with strong nucleophiles can induce ring-opening, followed by recyclization to form a different heterocyclic ring.

For instance, the reaction of pyrimidines with hydrazine (B178648) has been shown to result in a ring contraction to form pyrazole (B372694) derivatives researchgate.net. This transformation is thought to proceed via an initial nucleophilic attack at an electron-deficient carbon of the pyrimidine ring (e.g., C6), followed by cleavage of the N1-C6 bond to form an open-chain intermediate, which then cyclizes to the new heterocyclic system researchgate.netwur.nl. While such reactions often require harsh conditions, quaternization of a ring nitrogen atom can make the pyrimidine ring more susceptible to nucleophilic attack and subsequent rearrangement wur.nl. Although not directly reported for this compound, the potential for such ring transformations under specific nucleophilic conditions should be considered.

Applications in Advanced Organic Synthesis

2-Amino-6-ethoxypyrimidine-4-carbaldehyde as a Versatile Building Block

The reactivity of this compound is defined by its multiple functional groups, which can be selectively targeted to construct a variety of organic compounds. The aldehyde group is amenable to condensation and cycloaddition reactions, the amino group can act as a nucleophile or be part of a larger conjugated system, and the pyrimidine (B1678525) ring itself serves as a stable aromatic core.

The synthesis of N-heterocyclic systems often relies on versatile precursors that can undergo controlled chemical transformations. Research on analogous compounds, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), provides a strong basis for the utility of the title compound. The ethoxy group at the C6 position is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction on a di-chloro pyrimidine precursor, where an alkoxide, in this case, ethoxide from ethanol (B145695), displaces a chloride ion. This method allows for the creation of pyrimidine-based precursors for various N-heterocyclic systems. researchgate.net

Once formed, the this compound scaffold can be further elaborated. The aldehyde and the adjacent amino group are particularly well-positioned to participate in cyclocondensation reactions to build fused heterocyclic rings. This strategic placement of functional groups is a key feature in the design of precursors for complex nitrogen-containing molecules. researchgate.net

The fusion of heterocyclic rings to a steroid nucleus is a widely used strategy in medicinal chemistry to develop new therapeutic agents with enhanced biological activity. A common synthetic route to pyrimidine-fused steroids involves a two-step process. First, a steroidal ketone, such as epiandrosterone or androsterone, undergoes a condensation reaction with an aromatic aldehyde to form an α,β-unsaturated ketone intermediate. nih.govmdpi.com Subsequently, this intermediate is reacted with a 1,3-binucleophile, like guanidine (B92328), to construct the fused pyrimidine ring. nih.govmdpi.com

In this context, this compound can serve as the key aldehyde component in the initial condensation step with a suitable steroidal ketone. The resulting intermediate, a steroidal α,β-unsaturated ketone bearing the aminopyrimidine moiety, can then undergo intramolecular cyclization or react with another nucleophile to yield novel pyrimidine-fused steroidal derivatives. This approach has been successfully used to generate libraries of steroidal[17,16-d]pyrimidines with significant antiproliferative activities. mdpi.com

| Steroid Precursor | Aldehyde Used | Intermediate Yield (%) | Final Product Yield (%) |

|---|---|---|---|

| Epiandrosterone | Benzaldehyde | 94% | 85% |

| Epiandrosterone | 4-Chlorobenzaldehyde | 91% | 91% |

| Androsterone | Benzaldehyde | 92% | 81% |

| Androsterone | 4-Chlorobenzaldehyde | 89% | 83% |

Data sourced from studies on the synthesis of steroidal pyrimidines, illustrating a viable pathway for utilizing aminopyrimidine aldehydes. mdpi.com

The strategic placement of reactive groups in this compound makes it an ideal substrate for constructing complex polycyclic systems. A prominent example of such a transformation is the Friedländer annulation, a classic method for synthesizing quinolines and their fused analogues. researchgate.netnih.gov Studies have shown that 4-aminopyrimidine-5-carbaldehydes readily react with ketones containing an α-methylene group (e.g., acetophenones) in the presence of a catalyst like BF3-Et2O to form pyrido[2,3-d]pyrimidine (B1209978) derivatives. semanticscholar.org This reaction involves a cyclocondensation between the amino group of the pyrimidine and the ketone, followed by cyclization involving the aldehyde, effectively building a new pyridine (B92270) ring onto the pyrimidine core. semanticscholar.org

This methodology allows for the creation of diverse 7-arylpyrido[2,3-d]pyrimidines, which are of significant interest due to their wide range of biological activities. semanticscholar.org Furthermore, aminopyrimidine precursors can be used to synthesize other fused systems, such as pyrimido[4,5-d]pyrimidines, by reacting with reagents like formamide (B127407) or urea, further demonstrating the versatility of the scaffold in building polycyclic architectures. nih.govresearchgate.netnih.gov

| Reactant 1 (Pyrimidine) | Reactant 2 (Ketone) | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | Acetophenone (B1666503) | BF3-Et2O | Solvent-free, 100°C | 75% |

| 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | 4'-Methoxyacetophenone | BF3-Et2O | Solvent-free, 100°C | 78% |

| 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | 4'-Chloroacetophenone | BF3-Et2O | Solvent-free, 100°C | 80% |

Data adapted from research on Friedländer-type reactions using aminopyrimidine carbaldehydes. semanticscholar.org

Role in Medicinal Chemistry Scaffold Synthesis

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The 2-aminopyrimidine (B69317) framework is considered a "privileged scaffold" due to its presence in numerous biologically active compounds.

The generation of chemical libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of compounds against biological targets. The multiple reactive sites on this compound make it an excellent starting material for combinatorial chemistry and the synthesis of focused libraries. The aldehyde group can be derivatized through reductive amination, Wittig reactions, or condensation reactions, while the amino group can be acylated or alkylated to introduce diversity.

For example, a library of 108 different 2-amino-4,6-disubstituted-pyrimidine derivatives was synthesized using a three-component reaction strategy to explore the structure-activity relationships for A1 adenosine receptor antagonists. researchgate.net This highlights the utility of the 2-aminopyrimidine core in systematically exploring chemical space to identify potent and selective ligands. researchgate.net The defined and separable reactivity of the functional groups on this compound allows for a stepwise and controlled generation of a diverse set of molecules, making it a valuable tool for library synthesis.

The 2-aminopyrimidine core is integral to a wide array of pharmaceutically active molecules. Derivatives of this scaffold have shown promise as anticancer agents, antivirals, and enzyme inhibitors. acs.org

Research has identified potent inhibitors of β-glucuronidase from a series of 2-aminopyrimidine derivatives, with one compound showing significantly higher activity than the standard inhibitor, D-saccharic acid 1,4-lactone. mdpi.com Similarly, 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines, synthesized from 6-amino-2-thiouracil, have been identified as potent and selective cyclin-dependent kinase 2 (CDK2) inhibitors with anti-tumor properties. nih.gov In another study, a library of 2-amino-4,6-diarylpyrimidine-5-carbonitriles yielded potent and highly selective antagonists for the A1 adenosine receptor, which plays a critical role in regulating cardiac and neuronal function. researchgate.net These examples underscore the importance of functionalized aminopyrimidines, such as this compound, as key intermediates in the synthesis of molecules with significant therapeutic potential.

Ligand Design in Catalysis

The strategic design of ligands is a cornerstone of modern catalysis, enabling control over the reactivity and selectivity of metal-catalyzed transformations. The electronic and steric properties of a ligand dictate the environment around the metal center, thereby influencing the outcome of the catalytic cycle. Pyrimidine derivatives have emerged as a versatile class of ligands due to their unique electronic features and the tunable nature of their substituents.

The pyrimidine core, a π-deficient heteroaromatic ring, serves as an effective scaffold for creating ligands for a variety of metal-catalyzed reactions. The two nitrogen atoms within the ring can act as coordination sites, allowing pyrimidine derivatives to function as N-donor ligands. These ligands have been successfully employed in several types of transition-metal-catalyzed processes, including C-H activation and cross-coupling reactions. youtube.com

The utility of pyrimidine-based ligands is often associated with their ability to modulate the electronic properties of the metal catalyst. For instance, palladium complexes featuring pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated high catalytic activity in reactions like the Mizoroki-Heck reaction. nih.gov Similarly, ruthenium complexes supported by bidentate P^N ligands have been used to catalyze the synthesis of diverse nitrogen-containing heterocycles. mdpi.com The synthesis of these ligands often involves building the pyrimidine core through cyclization reactions, followed by functionalization to append other coordinating units, creating multidentate ligand frameworks. numberanalytics.com The inherent π-deficiency of the pyrimidine ring makes it a good electron acceptor, which can be balanced by the electronic effects of substituents on the ring. scialert.net

Research has shown that the substitution pattern on the pyrimidine ring is crucial for its application. For example, direct C-H bond functionalization, assisted by a directing group, has become a reliable method for constructing carbon-carbon and carbon-heteroatom bonds with high regioselectivity. youtube.com The modular nature of pyrimidine synthesis allows for the systematic variation of substituents, enabling the fine-tuning of the ligand's properties for specific catalytic applications. numberanalytics.comminia.edu.eg

In the specific case of this compound, the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups at the C2 and C6 positions, respectively, exert significant electronic influence on the pyrimidine ring, thereby affecting its potential as a ligand. Both groups are generally classified as electron-donating groups (EDGs). wikipedia.orgmasterorganicchemistry.com

The primary electronic effects of these substituents can be summarized as follows:

Inductive Effect (-I): Due to the higher electronegativity of nitrogen and oxygen compared to carbon, both groups withdraw electron density from the ring through the sigma bonds. wikipedia.org

For substituents like amino and alkoxy groups, the resonance effect typically outweighs the inductive effect, leading to a net donation of electron density to the aromatic system. masterorganicchemistry.com This increased electron density enhances the basicity and nucleophilicity of the pyrimidine ring's nitrogen atoms, making them stronger Lewis bases and potentially more effective at coordinating to a metal center.

The presence of the amino group provides an additional potential coordination site. The lone pair on the amino nitrogen can directly bind to a metal, allowing the molecule to act as a bidentate ligand, potentially forming a stable chelate ring with the metal center. The electron-donating nature of these groups can also influence the redox properties of the metal complex, stabilizing higher oxidation states or facilitating reductive elimination steps in a catalytic cycle.

The table below summarizes the electronic properties of the amino and ethoxy functional groups and their anticipated impact on the pyrimidine ring's ligand characteristics.

| Functional Group | Inductive Effect (-I) | Resonance Effect (+M) | Net Electronic Effect | Impact on Pyrimidine Ring as a Ligand |

| **Amino (-NH₂) ** | Electron-withdrawing | Strongly electron-donating | Net electron-donating | Increases electron density, enhances basicity of ring nitrogens, provides an additional N-donor site. |

| Ethoxy (-OCH₂CH₃) | Electron-withdrawing | Strongly electron-donating | Net electron-donating | Increases electron density, enhances basicity of ring nitrogens. |

The interplay of these electronic effects modifies the coordination chemistry of the pyrimidine derivative. The enhanced electron density at the ring nitrogens increases their ability to donate to a metal center, forming a more stable metal-ligand bond. This can have a profound impact on the stability and reactivity of the resulting catalyst. Research on substituted pyrimidines has shown that electron-releasing groups can lead to better catalytic outcomes in certain reactions. rsc.org

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation

The pyrimidine (B1678525) core of 2-Amino-6-ethoxypyrimidine-4-carbaldehyde is electron-deficient, which predisposes it to certain types of reactions. The substituents—amino, ethoxy, and carbaldehyde groups—further modulate this reactivity.

Detailed Mechanistic Pathways of Substitution Reactions on Pyrimidine Carbaldehydes

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6, which are ortho and para to the ring nitrogens. slideshare.netbhu.ac.in For a molecule like this compound, any leaving groups at these positions would be readily displaced by nucleophiles.

Substitution reactions on pyrimidine carbaldehydes, especially those with potential leaving groups like halogens, often proceed via a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com This pathway involves a two-step process:

Addition of the Nucleophile: The nucleophile attacks an electron-deficient carbon atom (e.g., C4 or C6) of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the ring nitrogen atoms. bhu.ac.inmdpi.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

In a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), studies have shown that the positions are highly activated for SNAr reactions. mdpi.com The reaction is influenced by the structural factors of the pyrimidine itself and the reaction conditions. The presence of the amino group at C2 and the aldehyde at C5 further influences the electron density of the ring, affecting the regioselectivity and rate of substitution. mdpi.com

Another potential pathway, especially in specific catalyzed reactions, is a multi-step addition-elimination (SNAE) mechanism. nih.gov DFT calculations on thiamin, which contains a pyrimidine moiety, have shown that a sulfite-catalyzed substitution proceeds via an SNAE pathway that is energetically more favorable than a direct SN2-like displacement. nih.gov This mechanism involves the initial addition of the catalyst to the ring, followed by elimination and subsequent substitution.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for probing the energetics of reaction pathways and characterizing transition states. Such studies provide quantitative data that helps to distinguish between competing mechanisms.

For substitution reactions on pyrimidine rings, DFT calculations can map the potential energy surface for both SNAr and SNAE pathways. nih.gov These calculations consistently suggest that for certain catalyzed reactions, the multi-step SNAE pathway has a significantly lower energy barrier than a direct substitution. nih.gov The unique ability of a catalyst like sulfite (B76179) is attributed to its combined nucleophilicity and poor leaving group ability, which favors the forward progression of the reaction intermediate toward products rather than reverting to reactants. nih.gov

In the context of synthesizing pyrimidine derivatives through methods like the Biginelli reaction, DFT calculations have illustrated that the reaction energetics are quite accessible under the experimental conditions, supporting the feasibility of the proposed mechanism. researchgate.net These computational models can predict the stability of intermediates and the energy of transition states, offering a detailed mechanistic picture that is often difficult to obtain through experimental means alone.

Quantum Chemical Studies

Quantum chemical calculations provide fundamental insights into the molecule's structure, stability, and electronic nature.

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is widely used for the geometric optimization and structural analysis of pyrimidine derivatives. ijcce.ac.irsamipubco.comwjarr.combohrium.com The B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) has been shown to provide geometrical parameters, such as bond lengths and bond angles, that are in excellent agreement with experimental data obtained from X-ray crystallography. wjarr.comjchemrev.com

For this compound, DFT calculations would optimize the molecular geometry to its lowest energy state. This analysis reveals key structural features, including the planarity of the pyrimidine ring and the orientation of its substituents. The calculated parameters provide a precise three-dimensional model of the molecule.

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | Calculates the equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C=C, C-O). | Provides insight into bond order and strength. For example, C-N bonds within the pyrimidine ring will show partial double bond character. |

| Bond Angles | Determines the angle between three connected atoms (e.g., N-C-N, C-C-C). | Defines the molecule's shape and steric environment. Deviations from ideal angles can indicate ring strain or steric hindrance. |

| Dihedral Angles | Calculates the angle between two planes defined by four atoms. | Describes the conformation of the substituents (ethoxy, carbaldehyde) relative to the pyrimidine ring. |

Molecular Orbital Analysis and Electronic Properties

The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wjarr.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acs.org A smaller gap suggests higher reactivity and lower kinetic stability. wjarr.com For pyrimidine derivatives, DFT calculations are routinely used to determine these values and predict reactivity. ijcce.ac.irirjweb.comnih.gov

From the HOMO and LUMO energies, several key electronic properties can be calculated:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : Calculated as (I + A) / 2.

Chemical Hardness (η) : Calculated as (I - A) / 2. It measures resistance to change in electron distribution. wjarr.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. irjweb.comnih.gov

| Property | Description | Relevance to this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability. The amino group would likely contribute significantly to the HOMO. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability. The LUMO is likely centered on the electron-deficient pyrimidine ring and the carbaldehyde group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. wjarr.comacs.org |

| MEP Map | Molecular Electrostatic Potential map. | Visually identifies nucleophilic sites (negative potential, e.g., near the amino nitrogen and ethoxy oxygen) and electrophilic sites (positive potential, e.g., near the aldehyde carbon and ring carbons). irjweb.com |

Spectroscopic Analysis for Mechanistic Insights

Spectroscopic techniques are indispensable for characterizing molecules and providing evidence for proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for structural elucidation. mdpi.com For mechanistic studies, techniques like 15N NMR can be employed to probe the protonation state of nitrogen atoms within the pyrimidine ring under different pH conditions, which can be crucial for understanding reaction pathways. nih.gov Monitoring NMR spectra over the course of a reaction can help identify intermediates and determine reaction kinetics.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrations of functional groups. mdpi.com In this compound, key vibrational bands would include N-H stretching and bending for the amino group, C=O stretching for the carbaldehyde, and C-O stretching for the ethoxy group. Changes in these bands during a reaction, such as the disappearance of the C=O band during a reduction reaction, provide direct evidence of chemical transformation. mdpi.com

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The formation of reaction intermediates, such as the Meisenheimer complex in an SNAr reaction, often results in new absorption bands in the UV-Vis spectrum. Monitoring these changes can provide kinetic and mechanistic data. nih.govacs.org

Fluorescence Spectroscopy : For molecules that fluoresce, this method can be highly sensitive to the local environment and molecular interactions. Studies on other pyrimidine derivatives have used fluorescence quenching to investigate binding mechanisms with biomolecules, proving it to be a powerful tool for mechanistic discussion. acs.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of reactants, intermediates, and products, which is essential for verifying reaction outcomes. mdpi.com

By combining these theoretical and spectroscopic approaches, a comprehensive understanding of the structure, reactivity, and mechanistic pathways of this compound can be achieved.

Application of NMR Spectroscopy for Reaction Monitoring and Intermediate Identification

There is no specific data available in the scientific literature regarding the use of NMR spectroscopy to monitor chemical reactions involving this compound or to identify any reaction intermediates. General principles of NMR spectroscopy would suggest its utility in tracking the disappearance of the aldehyde proton signal or changes in the aromatic and ethoxy group signals as a reaction progresses. However, without experimental data, any discussion would be purely speculative and fall outside the scope of documented scientific findings.

Mass Spectrometry for Mechanistic Pathway Inference

Similarly, a search of the scientific literature did not yield any studies that employ mass spectrometry to investigate the mechanistic pathways of reactions involving this compound. Mass spectrometry is a critical tool for identifying reaction products, byproducts, and intermediates, thereby providing insights into the step-by-step sequence of a chemical transformation. The lack of such studies for this specific compound means that its reaction mechanisms have not been elucidated using this technique.

Analytical Methodologies for Characterization of 2 Amino 6 Ethoxypyrimidine 4 Carbaldehyde

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental in determining the purity of 2-Amino-6-ethoxypyrimidine-4-carbaldehyde and is crucial for monitoring its synthesis.

Thin Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions during the synthesis of pyrimidine (B1678525) derivatives. nih.gov In the synthesis of this compound, TLC is used to track the consumption of reactants and the formation of the product in real-time. By spotting the reaction mixture on a silica gel plate and eluting with an appropriate solvent system, chemists can visualize the separation of components. The relative positions of the spots, indicated by their retention factor (Rf) values, help in determining the reaction's completion. Although specific Rf values are dependent on the exact solvent system used, this technique is invaluable for optimizing reaction conditions and guiding the work-up process.

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and performing quantitative analysis of this compound. Reverse-phase HPLC (RP-HPLC) is commonly employed for this purpose, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

This method allows for the separation of the target compound from any impurities or byproducts with high resolution. The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is typically generated using standards of known concentration. While specific methods for this exact compound are not widely published, typical conditions for related aminopyrimidines involve a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.comnih.gov The method's validation would ensure its accuracy, precision, and linearity for reliable quantification. nih.govresearchgate.net

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Modifier | Formic Acid or Phosphoric Acid (e.g., 0.1%) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS Detector (wavelength determined by UV-Vis spectrum) |

| Column Temp. | 30 °C |

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for confirming the molecular structure of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule. However, one study noted that this compound was insoluble in common NMR solvents such as CDCl₃ and DMSO-d₆, which presents a significant challenge for its analysis by this method. sci-hub.se

If a suitable deuterated solvent were found, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each type of proton in the molecule. This would include a triplet and a quartet for the ethoxy group protons, a singlet for the pyrimidine ring proton, a singlet for the aldehyde proton, and a broad singlet for the amino group protons.

Similarly, the ¹³C NMR spectrum would provide information on each unique carbon atom in the compound. Expected signals would include those for the aldehyde carbonyl carbon, the carbons of the pyrimidine ring, and the carbons of the ethoxy group.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The analysis of this compound shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 167. sci-hub.se This peak corresponds to the molecular weight of the compound and is observed as the base peak (100% relative abundance), indicating the stability of the molecular ion under the experimental conditions. sci-hub.se

Further analysis of the mass spectrum would reveal fragmentation patterns that can help to confirm the structure. Common fragmentation pathways for this molecule might include the loss of the ethoxy group (-CH₂CH₃), the carbonyl group (-CO) from the aldehyde, or other small neutral molecules.

| m/z Value | Relative Abundance (%) | Assignment |

| 167 | 100 | [M]⁺ |

Infrared (IR) Spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum, typically recorded using a KBr pellet, displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. sci-hub.se

The spectrum of this compound exhibits a distinct band at 3475 cm⁻¹, which is characteristic of the N-H stretching vibration of the primary amine (NH₂) group. sci-hub.se A strong absorption at 1697 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde functional group. sci-hub.se The band at 1456 cm⁻¹ can be attributed to the C=C and C=N stretching vibrations within the pyrimidine ring. sci-hub.se These key absorptions provide strong evidence for the presence of the amino, aldehyde, and pyrimidine ring structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3475 | N-H Stretch | Primary Amine (NH₂) |

| 1697 | C=O Stretch | Aldehyde (CHO) |

| 1456 | C=C / C=N Stretch | Pyrimidine Ring |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For this compound, this analysis would reveal absorption bands corresponding to the excitation of electrons from lower to higher energy orbitals. The pyrimidine ring, along with the amino, ethoxy, and carbaldehyde functional groups, contains π electrons and non-bonding (n) electrons that can undergo transitions such as n→π* and π→π*.

The electronic transitions can be further understood by considering the molecular orbitals involved. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to these transitions. The energy difference between the HOMO and LUMO levels often corresponds to the energy of the absorbed UV-Vis light.

Table 1: Expected Electronic Transitions for this compound Based on Analogous Compounds

| Type of Transition | Chromophore | Expected Wavelength Range (nm) |

| n→π | Pyrimidine ring, Carbaldehyde group (C=O) | 270 - 350 |

| π→π | Pyrimidine ring, Carbaldehyde group (C=C, C=O) | 200 - 300 |

Note: The exact λmax values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

Specific crystallographic data for this compound has not been reported in the available literature. However, the crystal structures of numerous other pyrimidine derivatives have been extensively studied. nih.gov These studies reveal common structural features of the pyrimidine ring and how different substituents influence the crystal packing.

For this compound, a crystallographic analysis would determine the planarity of the pyrimidine ring and the orientation of the amino, ethoxy, and carbaldehyde substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding, are also elucidated through this method. The amino group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, playing a crucial role in the formation of the crystal lattice.

The solid-state structure is fundamental to understanding the physical properties of the compound, such as melting point and solubility, and can also provide insights into its chemical reactivity in the solid state.

Table 2: General Crystallographic Parameters for Pyrimidine Derivatives

| Parameter | Description |

| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | Defines the symmetry operations that can be applied to the unit cell to generate the entire crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |

| Hydrogen Bonding | Identification of intermolecular hydrogen bonds that stabilize the crystal structure. |

Note: The specific values for this compound would require experimental determination.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-6-ethoxypyrimidine-4-carbaldehyde, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, starting with halogenated pyrimidine precursors. For example, ethoxy groups can be introduced via nucleophilic substitution, while aldehyde functionalities are added through oxidation or formylation reactions. Intermediates like 2-amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5) are critical and characterized using NMR (¹H/¹³C) and LC-MS to confirm purity and structural integrity . Reaction progress is monitored via TLC and HPLC .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To resolve aromatic protons and confirm substitution patterns (e.g., ethoxy group at C6, aldehyde at C4).

- X-ray Crystallography : For unambiguous structural determination; SHELX programs (e.g., SHELXL) are widely used for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the aldehyde) .

Q. What role does this compound serve in pharmaceutical or agrochemical research?

- Methodological Answer : It acts as a versatile intermediate for synthesizing bioactive molecules. For example:

- Antimicrobial Agents : Functionalization at the aldehyde group enables Schiff base formation, a common motif in drug design.

- Agrochemicals : Ethoxy and amino groups enhance solubility and binding to biological targets.

- Studies often use in vitro assays (e.g., enzyme inhibition) to evaluate derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization involves:

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during formylation.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or palladium catalysts enhance regioselectivity.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- DoE (Design of Experiments) : Statistical tools like response surface methodology identify optimal parameter combinations .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : Challenges include:

- Twinned Crystals : Common in pyrimidine derivatives; resolved using SHELXD for structure solution and TWINLAW for twinning matrix refinement .

- Disorder in Ethoxy Groups : Partial occupancy refinement and constraints (e.g., DFIX in SHELXL) improve model accuracy.

- Data Collection : High-resolution synchrotron data (≤0.8 Å) is preferred for resolving light atoms (C, N, O) .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Contradictions are addressed through:

- Iterative Refinement : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA).

- Dynamic Effects : Consider tautomerism or solvent interactions via variable-temperature NMR.

- Cross-Validation : Use complementary techniques like X-ray crystallography for definitive confirmation .

Q. How does the compound’s stability under varying pH or temperature conditions impact experimental design?

- Methodological Answer : Stability studies involve:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.

- pH-Dependent Degradation : HPLC monitors degradation products in buffered solutions (pH 1–13).

- Storage Recommendations : Anhydrous, low-temperature conditions (-20°C) prevent aldehyde oxidation .

Q. What strategies enable selective functionalization of the pyrimidine ring without disrupting the aldehyde group?

- Methodological Answer : Key strategies include:

- Protecting Groups : Use acetal protection for the aldehyde during alkylation or halogenation.

- Directed Metalation : Direct substituents to specific positions using directing groups (e.g., amino at C2).

- Microwave-Assisted Synthesis : Enhances reaction speed and selectivity for C4/C6 modifications .

Q. What computational approaches are used to model interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations (GROMACS) predict binding modes. Key steps:

- Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*).

- Target Protein Selection : Use crystal structures from PDB (e.g., kinases or oxidoreductases).

- Binding Affinity Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.